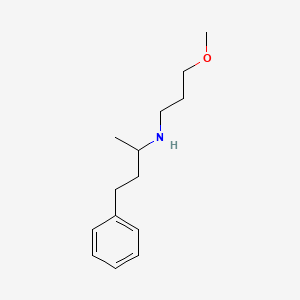
N-(3-methoxypropyl)-4-phenylbutan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxypropyl)-4-phenylbutan-2-amine is an organic compound with the molecular formula C14H23NO It is a secondary amine with a methoxypropyl group and a phenylbutan-2-yl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-4-phenylbutan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxypropylamine with 4-phenylbutan-2-one under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride and is carried out in a suitable solvent like methanol or ethanol at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-methoxypropyl)-4-phenylbutan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield primary amines or alcohols, depending on the reducing agent used.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Imines, oximes.
Reduction: Primary amines, alcohols.
Substitution: Alkylated or acylated amines.
Applications De Recherche Scientifique
N-(3-methoxypropyl)-4-phenylbutan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of N-(3-methoxypropyl)-4-phenylbutan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-methoxypropyl)-4-phenylbutan-2-amine: Unique due to its specific substitution pattern and functional groups.
(3-Methoxypropyl)(4-phenylbutan-1-yl)amine: Similar structure but different position of the phenyl group.
(3-Methoxypropyl)(4-phenylbutan-3-yl)amine: Variation in the position of the phenyl group affects its chemical properties.
Uniqueness
This compound stands out due to its specific combination of functional groups, which imparts unique reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential bioactivity make it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
1042578-29-9 |
|---|---|
Formule moléculaire |
C14H23NO |
Poids moléculaire |
221.34 g/mol |
Nom IUPAC |
N-(3-methoxypropyl)-4-phenylbutan-2-amine |
InChI |
InChI=1S/C14H23NO/c1-13(15-11-6-12-16-2)9-10-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12H2,1-2H3 |
Clé InChI |
DXJLNMZEUCTLQM-UHFFFAOYSA-N |
SMILES |
CC(CCC1=CC=CC=C1)NCCCOC |
SMILES canonique |
CC(CCC1=CC=CC=C1)NCCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1461977.png)
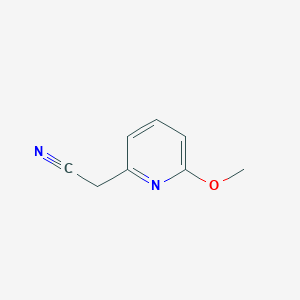
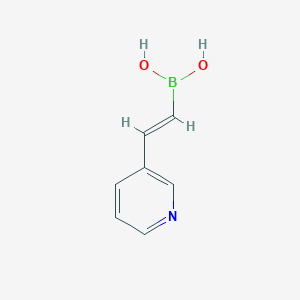
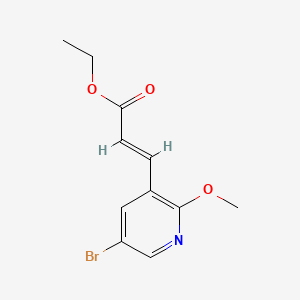
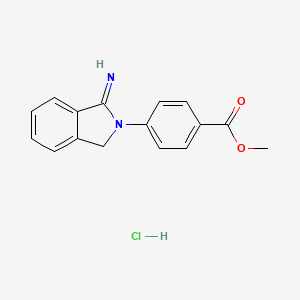
![2-chloro-N-[cyclopropyl(4-methylphenyl)methyl]acetamide](/img/structure/B1461986.png)

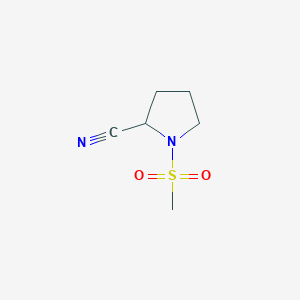

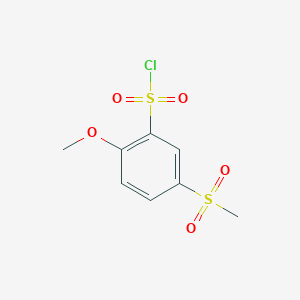


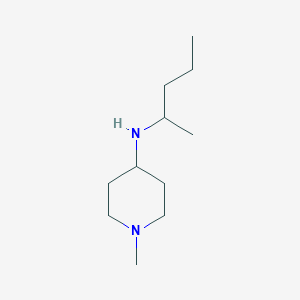
![(Butan-2-yl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B1461996.png)
